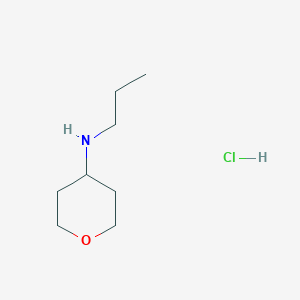

N-propyloxan-4-amine hydrochloride

Description

Properties

IUPAC Name |

N-propyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYCMNYMDBESIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N Propyloxan 4 Amine Hydrochloride

Contemporary Approaches to the Synthesis of N-propyloxan-4-amine Hydrochloride

The construction of the N-propyl bond to the oxan-4-amine core can be achieved through several synthetic strategies. The most common and direct methods involve the reductive amination of a ketone precursor or the N-alkylation of the parent amine.

Conventional and Optimized Batch Synthetic Routes

Conventional batch synthesis of this compound is typically achieved through a two-step process: the formation of the free base, N-propyloxan-4-amine, followed by its conversion to the hydrochloride salt.

Reductive Amination: This is a widely employed one-pot method that begins with the reaction of oxan-4-one (also known as tetrahydro-4H-pyran-4-one) with propylamine (B44156). matrix-fine-chemicals.comchemspider.comchemicalbook.com This initial reaction forms an unstable imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. The final step involves treatment with hydrochloric acid to precipitate the hydrochloride salt.

A variety of reducing agents can be used for this transformation, each with its own advantages and limitations. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often preferred for reductive aminations. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be employed.

N-Alkylation: An alternative batch route involves the direct N-alkylation of oxan-4-amine with a propyl halide, such as 1-bromopropane or 1-iodopropane. This reaction is a classic nucleophilic substitution where the amino group of oxan-4-amine attacks the electrophilic carbon of the propyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a significant drawback of this method is the potential for overalkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

The final step in both routes is the formation of the hydrochloride salt, which is typically achieved by dissolving the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt usually precipitates out of the solution and can be collected by filtration.

Table 1: Comparison of Conventional Batch Synthetic Routes for N-propyloxan-4-amine

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Oxan-4-one, Propylamine | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C | Generally good yields, one-pot procedure. | Requires careful control of pH and reaction conditions. |

| N-Alkylation | Oxan-4-amine, Propyl halide | Base (e.g., K₂CO₃, Et₃N) | Direct formation of the C-N bond. | Risk of overalkylation, may require protecting groups. |

Continuous Flow Synthesis Techniques for this compound and its Precursors

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its precursors is amenable to flow chemistry approaches.

For the reductive amination route, a flow reactor can be set up where streams of oxan-4-one, propylamine, and a reducing agent are continuously mixed and passed through a heated reaction coil. The residence time in the reactor can be precisely controlled to optimize the conversion to the desired product. The output stream can then be directed to a subsequent module for in-line purification or salt formation. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process.

Similarly, N-alkylation reactions can be performed in a continuous flow setup. This can help to mitigate the issue of overalkylation by allowing for precise control over stoichiometry and reaction time. The rapid mixing and efficient heat transfer in microreactors can lead to cleaner reaction profiles and higher selectivity for the desired mono-alkylated product.

Strategies for Enhanced Reaction Efficiency and Yield in this compound Production

Several strategies can be employed to improve the efficiency and yield of this compound synthesis.

In reductive amination, the choice of reducing agent is critical. While sodium borohydride is a powerful reducing agent, it can also reduce the starting ketone. researchgate.net Milder reagents like sodium triacetoxyborohydride are often more selective for the imine intermediate. researchgate.net The pH of the reaction medium is also crucial for the formation of the imine intermediate; slightly acidic conditions are generally optimal. researchgate.net

For N-alkylation, strategies to minimize overalkylation include using a large excess of the starting amine, although this can complicate purification. Alternatively, the use of protecting groups on the amine can ensure mono-alkylation, but this adds extra steps to the synthetic sequence. Leuckart-Wallach reaction conditions, which involve the reaction of the ketone with formamide or a substituted formamide followed by hydrolysis, can also be a viable, albeit less direct, route to the secondary amine.

In both batch and flow synthesis, process optimization through Design of Experiments (DoE) can identify the optimal reaction parameters (temperature, pressure, concentration, residence time) to maximize yield and minimize impurities.

Catalysis in the Synthesis and Transformations of this compound and its Analogs

Catalysis is a cornerstone of modern organic synthesis, and it offers powerful tools for the efficient and selective synthesis of this compound and its derivatives.

Exploration of Metal-Catalyzed Transformations in Oxane Ring Systems

Transition metal catalysis provides a diverse array of methods for the formation of C-N bonds and the functionalization of saturated heterocyclic systems like the oxane ring.

For the synthesis of N-propyloxan-4-amine, metal-catalyzed reductive amination is a prominent approach. Catalysts based on iridium, ruthenium, and nickel have been shown to be effective for this transformation. mdpi.comorganic-chemistry.orgnih.gov For instance, an iridium catalyst can facilitate the reaction under transfer hydrogenation conditions, using a hydrogen donor like isopropanol. These catalytic systems often operate under milder conditions and with higher atom economy compared to stoichiometric reducing agents.

Furthermore, metal catalysts can be employed for the direct C-H amination of the oxane ring, although this is a more advanced and less common approach for this specific target molecule. Palladium and rhodium complexes have been developed for the directed C-H functionalization of various substrates, which could potentially be applied to oxane derivatives. nih.govnih.gov

Table 2: Examples of Metal Catalysts in Reductive Amination

| Metal Catalyst | Typical Reaction | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Widely used, effective for reducing imines. |

| Iridium Complexes | Transfer Hydrogenation | Mild reaction conditions, high activity. acs.orgresearchgate.net |

| Ruthenium Complexes | Reductive Amination | Efficient for a range of substrates. organic-chemistry.orgnih.gov |

| Nickel Catalysts | Transfer Hydrogenation | Cost-effective, good for large-scale synthesis. mdpi.com |

Organocatalytic Approaches in Amine Hydrochloride Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.

In the context of N-propyloxan-4-amine synthesis, organocatalysts can be employed in the reductive amination process. For example, thiourea derivatives have been shown to catalyze the reduction of imines via hydrogen bonding activation. researchgate.netacs.orgorganic-chemistry.org Chiral phosphoric acids and proline derivatives have also been utilized for asymmetric aminations of ketones, which could be adapted for the synthesis of chiral analogs of N-propyloxan-4-amine. nih.govnih.govorganic-chemistry.orgnih.gov

The formation of the hydrochloride salt itself is an acid-base reaction and does not typically require catalysis. However, the principles of organocatalysis can be applied to the synthesis of the amine precursor to ensure high purity and yield, which in turn facilitates the clean formation of the final salt. Organocatalytic methods often offer advantages in terms of catalyst stability, lower toxicity, and ease of handling compared to some metal catalysts.

Biocatalysis in this compound Synthesis and Derivatization

Biocatalysis offers a green and efficient alternative for the synthesis of chiral amines, including derivatives of the oxane framework. Enzymes such as transaminases, amine dehydrogenases, and imine reductases are instrumental in the asymmetric synthesis of amines from prochiral precursors. researchgate.net

Transaminases, in particular, have been widely adopted in industrial processes for producing chiral amines. chemrxiv.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone or aldehyde substrate. For the synthesis of N-propyloxan-4-amine, oxan-4-one would serve as the precursor. The use of an engineered transaminase, ATA-426, has been shown to be effective in the diastereoselective amination of a biorenewable solvent, Cyrene™, to its corresponding amine with high yield. chemrxiv.org Further directed evolution of this enzyme led to a variant, ATA-492, with improved activity, diastereoselectivity (88:1 dr), and thermostability. chemrxiv.org Such engineered enzymes could be applied to the synthesis of N-propyloxan-4-amine, offering high stereoselectivity.

Multi-enzymatic cascade reactions represent another advanced biocatalytic strategy. A penta-enzymatic system, comprising a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a ω-transaminase, was successfully used for the regiospecific C-H amination of (−)-limonene to (−)-perillamine. nih.gov This demonstrates the potential for complex, one-pot transformations of cyclic scaffolds to chiral amines.

The immobilization of enzymes on solid supports further enhances their industrial applicability by improving stability, enabling use in non-aqueous media, and simplifying product separation. chemrxiv.orguva.nl Immobilized ω-aminotransferases have been used for the synthesis of α-chiral amines in neat organic solvents within a continuous flow reactor, demonstrating excellent performance and stability over several days. uva.nl

The table below summarizes key enzymes and their potential application in the synthesis of oxane-based amines.

| Enzyme Class | Precursor for N-propyloxan-4-amine | Amine Donor | Key Advantages |

| Transaminases (e.g., ATA-426, ATA-492) | Oxan-4-one | Isopropylamine | High stereoselectivity, potential for high yields, established industrial use. chemrxiv.org |

| Amine Dehydrogenases (AmDHs) | Oxan-4-one | Ammonia | Atom-efficient process, avoids the use of organic amine donors. researchgate.net |

| Imine Reductases (IREDs) | Pre-formed imine of oxan-4-one and propylamine | NAD(P)H | High enantioselectivity in the reduction of imines to chiral amines. mdpi.com |

Stereoselective Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of molecules with defined three-dimensional arrangements is crucial in medicinal chemistry, as different stereoisomers can exhibit varied biological activities. For N-propyloxan-4-amine, stereoselectivity would focus on the configuration of the amine group on the oxane ring.

The synthesis of functionalized tetrahydropyran (B127337) scaffolds, which form the core of N-propyloxan-4-amine, can be achieved through methods like the Prins cyclization. researchgate.netorganic-chemistry.org The resulting 4-hydroxytetrahydropyran can be converted to a 4-azidotetrahydropyran, which is then reduced to the corresponding amine, providing a route to 4-aminooxane scaffolds. researchgate.net

Catalytic asymmetric methods are highly effective for establishing stereocenters. For instance, the inverse-electron-demand oxa-Diels–Alder (IODA) reaction can produce enantioenriched six-membered oxygen heterocycles. dntb.gov.ua Furthermore, catalyst-controlled diastereoselectivity reversal has been demonstrated in the formation of dihydropyrans, allowing access to both cis- and trans-configured products. dntb.gov.ua

Multicomponent reactions offer an efficient pathway to highly substituted tetrahydropyridines, which are structurally related to the oxane-amine framework. These reactions can proceed with high stereoselectivity, establishing multiple stereogenic centers in a single step. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the asymmetric synthesis of amines. wikipedia.orgyale.edu For example, amides derived from pseudoephenamine, a versatile chiral auxiliary, exhibit remarkable stereocontrol in alkylation reactions. nih.gov

The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu This reagent has been used on a large scale in the production of drugs and fine chemicals. yale.edu

Catalyst-directed approaches often involve chiral catalysts that create a chiral environment around the reacting molecules, influencing the stereochemical outcome. organic-chemistry.orgnih.gov For instance, an enantioselective borohydride reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst can produce optically pure cyclic diols, which can then be converted to cyclic amines. organic-chemistry.org

The following table presents a comparison of different stereoselective strategies.

| Approach | Description | Advantages | Disadvantages |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org | High stereoselectivity, well-established methods. nih.gov | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. organic-chemistry.org | Atom-economical, can be highly enantioselective. nih.govnih.gov | Catalyst development can be challenging and expensive. |

| Substrate Control | Existing stereocenters in the starting material influence the stereochemistry of new stereocenters. | Can be highly effective if a suitable chiral starting material is available. nih.gov | Limited by the availability of appropriate chiral starting materials. |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. youtube.com In the context of N-propyloxan-4-amine synthesis, this would involve creating the stereocenter at the C-4 position of the oxane ring with a specific configuration.

One powerful method for achieving this is through the use of N-heterocyclic carbene (NHC) catalysis in domino reactions, which can construct complex molecules with multiple contiguous stereocenters in a single operation with high stereoselectivity. nih.gov

The formation of stereocenters can also be guided by the inherent stereochemistry of a starting material. For instance, the stereoselective synthesis of pyrrolidine-containing drugs often starts from optically pure precursors like proline or 4-hydroxyproline. nih.govresearchgate.net A similar strategy could be envisioned for oxane derivatives, starting from a chiral, substituted tetrahydropyran.

Advanced Derivatization Strategies for this compound

The secondary amine in N-propyloxan-4-amine is a key site for further functionalization, allowing for the synthesis of a diverse library of compounds. Standard reactions of secondary amines, such as acylation, alkylation, and sulfonylation, can be readily applied.

For instance, N-alkylation can be achieved through Mitsunobu reaction or conventional methods after conversion to a sulfonamide, which can be later deprotected. researchgate.net The formation of amides, carbamates, or ureas can also be accomplished. researchgate.net

More advanced strategies include C-H activation, which allows for the direct functionalization of C-H bonds. A rhodium(I)-catalyzed C-H activation–alkyne coupling followed by electrocyclization and reduction has been developed for the synthesis of highly substituted tetrahydropyridines. nih.gov While this example involves a nitrogen heterocycle, the principles of C-H activation could be applied to the N-propyl group or the oxane ring of N-propyloxan-4-amine.

Ring-opening functionalizations of cyclic amines, enabled by reagents like difluorocarbene, provide a method for skeletal diversification, transforming the cyclic amine into a variety of acyclic structures that can be further modified. nih.gov

The following table outlines potential functionalization reactions for the amine moiety.

| Reaction Type | Reagents | Product Class |

| Acylation | Acyl chlorides, anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Alkyl halides | Tertiary amines |

| Reductive Amination | Aldehydes/ketones, reducing agent | Tertiary amines |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compounds |

| Buchwald-Hartwig Amination | Aryl halides, palladium catalyst | N-Aryl amines |

Chemical Modifications of the Oxane Ring System

The oxane (tetrahydropyran) ring of this compound, while generally stable, can undergo specific chemical modifications to generate novel derivatives with potentially altered physicochemical properties. These transformations can be broadly categorized into reactions that maintain the ring integrity, such as C-H functionalization, and those that involve cleavage of the ether bond, leading to ring-opening.

One of the most advanced strategies for modifying the oxane ring in the presence of an amine functionality is through transition-metal-catalyzed C-H bond functionalization. nih.govnih.govecnu.edu.cn This approach allows for the direct introduction of new substituents onto the carbon skeleton of the ring, offering a powerful tool for structural diversification. For instance, palladium(II)-catalyzed stereoselective γ-methylene C-H arylation has been successfully applied to aminotetrahydropyran systems. nih.govnih.govecnu.edu.cn In a typical reaction, the aminotetrahydropyran is coupled with an aryl iodide in the presence of a palladium catalyst and a suitable ligand to afford the corresponding γ-arylated product. This reaction has been shown to be compatible with a variety of aryl iodides bearing either electron-donating or electron-withdrawing groups. nih.gov

Subsequent to the C-H arylation, further modifications can be introduced, for example, at the α-position to the amine, leading to di-substituted aminotetrahydropyrans. nih.govecnu.edu.cn The reaction conditions for a representative Pd(II)-catalyzed γ-C–H arylation of an aminotetrahydropyran are summarized in the table below.

Table 1: Representative Conditions for Pd(II)-Catalyzed γ-C–H Arylation of Aminotetrahydropyran

| Parameter | Condition |

|---|---|

| Substrate | Aminotetrahydropyran |

| Coupling Partner | Aryl Iodide |

| Catalyst | Pd(OAc)₂ |

| Ligand | Monoprotected Amino Acid (MPAA) |

| Base | K₂CO₃ |

| Solvent | Dichloroethane (DCE) |

| Temperature | 100 °C |

Data derived from studies on similar aminotetrahydropyran systems. nih.govnih.govecnu.edu.cn

Another potential, though less explored for this specific substrate, chemical modification is the cleavage of the oxane ring. Ether linkages are generally robust but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). scienceopen.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. scienceopen.com Depending on the substitution pattern of the ether, this can occur via an S\N1 or S\N2 mechanism. scienceopen.com For a secondary ether like the oxane ring, the reaction would likely proceed via an S\N2 pathway. researchgate.net Such a ring-opening reaction would result in a di-functionalized acyclic compound, fundamentally altering the molecular scaffold.

Analytical Derivatization for Advanced Characterization of Amine Hydrochlorides

The quantitative analysis and advanced characterization of amine hydrochlorides like this compound often necessitate a derivatization step prior to chromatographic analysis. This is primarily because the polarity and low volatility of the amine can lead to poor chromatographic performance, such as peak tailing and low sensitivity. usda.govnih.gov Derivatization modifies the analyte to a less polar, more volatile, and more easily detectable form. usda.govnih.gov The choice of derivatizing reagent and analytical technique is dependent on the specific requirements of the analysis.

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization typically involves the introduction of a chromophoric or fluorophoric tag to the amine, enhancing its detectability by UV-Visible or fluorescence detectors. usda.gov N-propyloxan-4-amine, being a secondary amine, can be derivatized with several reagents.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. researchgate.netnih.goviu.edu The reaction is typically carried out in an alkaline buffer. These derivatives are stable and can be separated by reversed-phase HPLC with high sensitivity. researchgate.netnih.goviu.edu

Fluorescamine is another fluorogenic reagent that reacts specifically with primary and secondary amines to form fluorescent pyrrolinone derivatives. nih.gov The reaction is rapid and occurs at room temperature. nih.gov

Table 2: Common Derivatizing Agents for HPLC Analysis of Secondary Amines

| Derivatizing Agent | Functional Group Targeted | Detection Method | Typical Reaction Conditions |

|---|---|---|---|

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV | Alkaline pH (e.g., carbonate buffer, pH 9.5-10), elevated temperature (e.g., 60°C) |

| Fluorescamine | Primary and Secondary Amines | Fluorescence | Aqueous buffer (e.g., borate buffer, pH 8-9), room temperature nih.gov |

This table presents generalized conditions and may require optimization for this compound.

For Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of the amine. nih.govnih.gov Common derivatization strategies for amines in GC include silylation and acylation.

Silylation involves the replacement of the active hydrogen on the amine with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS) for hindered amines. The resulting TMS derivatives are significantly more volatile and produce symmetrical peaks in GC analysis.

Acylation introduces an acyl group to the amine, reducing its polarity. Reagents like trifluoroacetic anhydride (TFAA) are used to form trifluoroacetyl derivatives, which are not only volatile but also highly responsive to electron capture detectors (ECD), enabling trace-level analysis. nih.gov

Table 3: Common Derivatizing Agents for GC Analysis of Secondary Amines

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages for GC Analysis |

|---|---|---|---|

| Silylation | BSTFA (+/- TMCS) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability, improved peak shape |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl amide | Increased volatility, enhanced detection with ECD nih.gov |

Reaction conditions such as temperature and time need to be optimized for this compound.

The choice between these derivatization methods and analytical techniques depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The resulting derivatives can be further characterized by mass spectrometry (MS) to confirm their structure and provide additional analytical specificity.

Applications in Advanced Organic Synthesis and Material Science

N-propyloxan-4-amine Hydrochloride as a Building Block in Heterocyclic Chemistry

The inherent reactivity of the amine functionality and the conformational pre-organization of the oxane ring make this compound a prized starting material for the synthesis of novel heterocyclic systems.

The synthesis of functionalized tetrahydropyran (B127337) scaffolds is a key area of research, particularly for applications in drug discovery. The 4-aminotetrahydropyran (B1267664) core, present in this compound, serves as a versatile platform for generating sp³-rich molecular frameworks. nih.gov A common strategy involves the elaboration of a 4-hydroxytetrahydropyran precursor, which can be readily converted to a 4-azidotetrahydropyran. This azide (B81097) intermediate is a linchpin for diversification. nih.gov

Reduction of the azide furnishes the primary amine, which can then be N-alkylated to provide structures such as N-propyloxan-4-amine. Alternatively, the azide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a wide array of substituents via a triazole linkage. nih.gov This highlights the potential of the N-propyloxan-4-amine scaffold to be a part of a larger library of compounds with diverse functionalities.

A general synthetic approach to access diverse oxane-derived scaffolds is outlined below:

| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction | Product Class |

| 4-Hydroxytetrahydropyran | 1. DPPA, DBU 2. NaN₃ | 4-Azidotetrahydropyran | Reduction (e.g., H₂, Pd/C) | 4-Aminotetrahydropyrans |

| 4-Azidotetrahydropyran | Terminal Alkyne, Cu(I) catalyst | - | - | 4-(1,2,3-Triazol-1-yl)tetrahydropyrans |

| 4-Aminotetrahydropyran | Propionaldehyde, NaBH(OAc)₃ | - | - | N-propyloxan-4-amine |

Table 1: Synthetic pathways to functionalized tetrahydropyran scaffolds.

The amine functionality of this compound is a key handle for its incorporation into more complex polycyclic and spirocyclic systems. Spirocycles, in particular, are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. mdpi.com

One established method for the synthesis of spiropiperidines, which can be conceptually extended to oxane-containing spirocycles, involves the condensation of a cyclic ketone with an amine. For instance, the Bucherer–Bergs reaction can be employed to generate spirocyclic hydantoins from a ketone precursor. mdpi.com While not directly demonstrated for N-propyloxan-4-amine, its amine group could potentially participate in multicomponent reactions or intramolecular cyclizations to form spirocyclic structures. For example, a suitably functionalized N-propyloxan-4-amine derivative could undergo an intramolecular Mannich reaction or a Pictet-Spengler type cyclization to yield a spiro-fused heterocyclic system.

Role in the Construction of Complex Molecular Architectures

The utility of this compound extends beyond simple heterocycle synthesis to the construction of intricate molecular architectures with defined biological or material properties.

The tetrahydropyran motif is a common feature in numerous natural products and approved drugs, valued for its ability to improve aqueous solubility and metabolic stability. The 4-aminotetrahydropyran scaffold, from which N-propyloxan-4-amine is derived, is considered a valuable starting point for the synthesis of bioactive compounds. nih.gov

The amine group provides a convenient point for the attachment of various pharmacophores. For example, acylation of the amine with a carboxylic acid containing a known pharmacophore can lead to novel drug candidates. The synthesis of novel pyrazolones with aminosulfonyl groups as inhibitors of COX-2/5-LOX enzymes illustrates how amine functionalities can be derivatized to create potent and selective inhibitors. nih.gov Similarly, this compound could be used to introduce the N-propyloxan-4-amino moiety into various molecular scaffolds to explore new structure-activity relationships (SAR).

| Scaffold/Compound Class | Key Synthetic Transformation | Potential Therapeutic Area |

| Pyrazolone derivatives | Amide bond formation | Anti-inflammatory |

| 4-Thiazolidinone derivatives | Acylation | Anticancer |

| Various heterocyclic systems | N-Arylation or N-alkylation | Diverse |

Table 2: Potential applications of this compound in the synthesis of pharmacologically relevant scaffolds.

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. While specific examples involving this exact compound are not prevalent in the literature, the broader class of amino-ethers and related N- and O-containing heterocycles are well-established ligands in coordination chemistry. The combination of a "hard" amine donor and a "hard" ether oxygen in the oxane ring could allow for the chelation of various metal ions.

The synthesis of ligands for applications such as catalysis or medical imaging often relies on the modular assembly of chelating fragments. The N-propyl group could be further functionalized, or the amine could be used to link the oxane moiety to other donor groups, creating polydentate ligands with tailored properties for specific metal ions.

In the realm of peptide synthesis, the use of non-natural amino acids and scaffolds is a growing area of interest for creating peptidomimetics with enhanced stability and novel biological activities. While not a standard amino acid, the amine and the oxane ring of this compound could be incorporated into peptide-like structures.

The secondary amine of N-propyloxan-4-amine could, in principle, be acylated by an activated amino acid or peptide fragment. However, the lack of a carboxylic acid group on the same molecule means it would likely act as a capping agent or be part of a more complex, non-peptidic backbone. Modern peptide synthesis often utilizes protecting groups to control the reactivity of the amine and carboxyl termini of amino acids. nih.govchemrxiv.org The amine of this compound would require protection before it could be selectively coupled in a peptide synthesis workflow.

Therefore, it is not possible to generate the requested article section with detailed research findings and data tables as no such information appears to exist in the public domain. The compound may be very new, not yet studied for these applications, or it may be referred to by a different name in the existing literature. Without any source material, generating the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Green Chemistry Principles in the Research and Development of N Propyloxan 4 Amine Hydrochloride

Atom Economy and Process Mass Intensity Optimization for N-propyloxan-4-amine Hydrochloride Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edunih.gov In the synthesis of this compound, the goal is to maximize the incorporation of atoms from oxan-4-one and propylamine (B44156) into the final product, thereby minimizing waste. ewadirect.comprimescholars.com

Process Mass Intensity (PMI) provides a more holistic view of a process's sustainability by calculating the ratio of the total mass of all materials used (reactants, reagents, solvents, and process water) to the mass of the final API. acs.orgacsgcipr.org A lower PMI indicates a more efficient and greener process. acs.org For amine synthesis, which often involves significant solvent usage, optimizing for a low PMI is a key objective. nih.govacs.org

The synthesis of N-propyloxan-4-amine via reductive amination can be designed to be highly atom-economical. jocpr.com The direct reductive amination approach, where the ketone, amine, and a reducing agent are combined in a single pot, is generally preferred as it streamlines the process and improves atom economy by eliminating the need to isolate the intermediate imine. wikipedia.orgjocpr.com The choice of reducing agent is critical. Catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst is often considered the greenest option as the only byproduct is water. acsgcipr.org

Table 1: Comparison of Atom Economy for Different Reductive Amination Strategies

| Reductive Amination Strategy | Reactants | Reagents/Catalysts | Byproducts | Theoretical Atom Economy (%) |

| Catalytic Hydrogenation | Oxan-4-one, Propylamine, H₂ | Metal Catalyst (e.g., Pd/C) | Water | ~100% |

| Borohydride (B1222165) Reduction | Oxan-4-one, Propylamine | Sodium borohydride (NaBH₄) | Borate salts | < 100% |

| Cyanoborohydride Reduction | Oxan-4-one, Propylamine | Sodium cyanoborohydride (NaBH₃CN) | Borate salts, Cyanide waste | < 100% |

| Triacetoxyborohydride (B8407120) Reduction | Oxan-4-one, Propylamine | Sodium triacetoxyborohydride (STAB) | Borate salts, Acetic acid | < 100% |

This table provides a simplified comparison and actual atom economy can vary based on specific reaction conditions and stoichiometry.

Optimizing PMI in the synthesis of this compound involves several strategies:

Minimizing excess reagents: Stoichiometry should be carefully controlled to avoid using large molar excesses of any reactant or reagent. acsgcipr.org

Solvent reduction: The amount of solvent used in the reaction and subsequent purification steps should be minimized. ewadirect.com

Efficient work-up and isolation: The process of isolating the final hydrochloride salt should be designed to minimize the use of additional solvents and reagents. rsc.org

By focusing on both atom economy and PMI, chemists can develop a more sustainable and cost-effective synthesis for this compound.

Sustainable Solvent Selection and Reduction in Chemical Processes

Solvents typically account for a significant portion of the mass in a chemical process, often between 50% and 80%, making their selection and reduction a critical aspect of green chemistry. ewadirect.com In the synthesis of this compound, moving away from hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) and polar aprotic solvents (e.g., DMF) is a priority. acsgcipr.orgresearchgate.net

Research has focused on identifying greener alternatives for reductive amination reactions. researchgate.netrsc.org Solvents like ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water are being explored. acsgcipr.orgresearchgate.net For instance, studies have shown that for reductive aminations using sodium triacetoxyborohydride (STAB), ethyl acetate can be a comparable solvent to the less desirable 1,2-dichloroethane (B1671644) (DCE). researchgate.net

Table 2: Green Solvent Selection Guide for Reductive Amination

| Solvent Class | Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol, Isopropanol (IPA), Ethyl acetate, 2-MeTHF | Low toxicity, biodegradable, derived from renewable resources (in some cases). mdpi.com |

| Usable but with issues | Toluene, Heptane | Flammable, some toxicity concerns. |

| Undesirable | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform, DMF, Dioxane | High toxicity, environmental persistence, potential carcinogens. acsgcipr.org |

This table is a general guide and the suitability of a solvent depends on the specific reaction conditions and reagents used.

Solvent reduction strategies include:

Process intensification: Running reactions at higher concentrations. ispe.org

Solvent-free reactions: Where feasible, conducting the reaction without a solvent. mdpi.com

Use of biphasic systems or deep eutectic solvents (DESs): These can facilitate product separation and catalyst recycling. mdpi.commdpi.com

For the final step of forming the hydrochloride salt, the choice of solvent is also important. Often, an organic solvent in which the free amine is soluble but the hydrochloride salt is not is used to facilitate precipitation and isolation. google.com

Catalyst Design and Optimization for Eco-Friendly this compound Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. ewadirect.com In the synthesis of N-propyloxan-4-amine, the catalyst plays a pivotal role in the reductive amination step. The ideal catalyst is highly active, selective, reusable, and utilizes benign metals. jocpr.com

Both homogeneous and heterogeneous catalysts have been developed for reductive amination. rsc.org

Homogeneous catalysts , while often highly active and selective, can be difficult to separate from the reaction mixture, leading to potential product contamination and loss of the catalyst. rsc.org

Heterogeneous catalysts , such as metals supported on carbon (e.g., Pd/C, Pt/C) or other materials, are generally preferred for their ease of separation (by filtration) and potential for reuse, which aligns well with green chemistry principles. thieme-connect.comnih.gov

Recent research has focused on developing catalysts from earth-abundant and less toxic metals like nickel and iron as alternatives to precious metals like palladium and platinum. acs.orgnih.gov

Table 3: Comparison of Catalysts for Reductive Amination

| Catalyst Type | Examples | Advantages | Disadvantages |

| Precious Metal Heterogeneous | Pd/C, Pt/C, Rh/C | High activity, good selectivity, reusable. nih.gov | High cost, potential for metal leaching into the product. |

| Base Metal Heterogeneous | Raney Ni, Co-based catalysts | Lower cost, abundant metals. thieme-connect.comacs.org | Can require harsher conditions, may have lower activity/selectivity. nih.gov |

| Homogeneous | Iridium or Ruthenium complexes | High activity and selectivity, can be tuned for specific reactions. jocpr.com | Difficult to separate from product, potential for metal contamination. rsc.org |

| Biocatalysts | Imine reductases (IREDs), Amine dehydrogenases | High stereoselectivity, operate under mild conditions (aqueous, room temp). mdpi.comnih.gov | Can have limited substrate scope, enzyme stability can be an issue. |

Catalyst optimization involves:

Screening different metals and supports: To find the most active and selective combination for the specific transformation.

Optimizing reaction conditions: Such as temperature, pressure (for hydrogenations), and solvent to maximize catalyst performance and lifespan. researchgate.net

Developing continuous flow processes: These can improve efficiency and catalyst utilization. acs.org

The use of biocatalysts, such as imine reductases (IREDs), is a rapidly growing area in green chemistry. These enzymes can offer unparalleled stereoselectivity for the synthesis of chiral amines, operating in water under mild conditions. nih.gov

Waste Minimization and Resource Efficiency in Research and Development

Waste minimization and resource efficiency are overarching goals in the green research and development of this compound. blazingprojects.com This involves a life-cycle perspective, from the selection of starting materials to the final disposal of any waste generated. mdpi.com

Key strategies for waste minimization include:

Designing efficient synthetic routes: Choosing reactions with high yields and selectivity to minimize the formation of byproducts. ispe.org

Recycling and reuse: Recovering and reusing solvents and catalysts wherever possible. ewadirect.com

Implementing in-situ monitoring: Techniques like HPLC can track reaction progress, preventing the unnecessary use of excess reagents and energy by stopping the reaction at the optimal time. rsc.org

Resource efficiency also extends to the choice of starting materials. Ideally, renewable feedstocks should be used. ewadirect.com While oxan-4-one and propylamine are typically derived from petrochemical sources, research into bio-based routes for producing such building blocks is an active area of green chemistry. frontiersin.org

The final step of forming the hydrochloride salt can also generate waste. The use of gaseous hydrogen chloride is more atom-economical than using a solution of HCl. google.com The work-up procedure following the salt formation, which often involves washing and drying, should be optimized to minimize solvent and energy consumption. rsc.org

Principles of Inherently Safer Chemistry in Amine Hydrochloride Synthesis

The principle of inherently safer chemistry aims to design chemical processes that minimize the potential for accidents and hazardous exposures. instituteofsustainabilitystudies.com This is particularly relevant in the synthesis of amine hydrochlorides, which can involve reactive reagents and potentially hazardous intermediates.

Key considerations for inherently safer synthesis of this compound include:

Avoiding hazardous reagents: For example, using sodium borohydride or catalytic hydrogenation instead of the more toxic sodium cyanoborohydride, which can release cyanide gas under acidic conditions. masterorganicchemistry.com

Minimizing reactive intermediates: The direct reductive amination approach is inherently safer than a two-step process as it avoids the isolation of the potentially unstable imine intermediate. wikipedia.org

Controlling reaction conditions: Exothermic reactions need to be carefully controlled to prevent thermal runaways. The use of continuous flow reactors can offer better temperature control compared to batch reactors. ispe.org

Understanding potential hazards: A thorough risk assessment should be conducted for all chemicals and operations. orgsyn.org For example, the quenching of borohydride reagents with acidic solutions can generate hydrogen gas, which is flammable. The quenching of reactions with bicarbonate can lead to the evolution of carbon dioxide, which can cause pressure build-up if not properly vented. researchgate.net

Toxicity of amines and their salts: Aromatic amines, in particular, can be toxic and carcinogenic. nih.gov While N-propyloxan-4-amine is an aliphatic amine, all amines should be handled with appropriate personal protective equipment. The final hydrochloride salt is generally a more stable and less volatile solid compared to the free amine, which can reduce exposure risks. gla.ac.ukindustrialchemicals.gov.au Hydroxylamine and its salts, sometimes used in related syntheses, also have their own toxicity profiles that need to be considered. industrialchemicals.gov.au

By integrating these principles of inherently safer chemistry, the research and development of this compound can not only be more environmentally friendly but also safer for the chemists and engineers involved.

Theoretical and Computational Studies of N Propyloxan 4 Amine Hydrochloride

Quantum Chemical Calculations for N-propyloxan-4-amine Hydrochloride

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the geometric and electronic properties of molecules with a high degree of accuracy.

Electronic Structure and Bonding Analysis

Quantum chemical calculations can elucidate the distribution of electrons within this compound, revealing details about its bonding and reactivity. Methods such as Density Functional Theory (DFT) are used to calculate molecular orbitals and electron density. The analysis would likely show a high degree of charge localization on the nitrogen atom of the amine group, especially in its protonated hydrochloride form, and on the oxygen atom within the oxane ring due to their high electronegativity.

The electrostatic surface potential (ESP) would likely indicate a positive potential around the ammonium (B1175870) group and a negative potential near the oxygen atom, highlighting regions susceptible to electrostatic interactions. mdpi.com Mulliken charge analysis can quantify the partial charges on each atom, providing a more detailed picture of the charge distribution. mdpi.com

Conformational Analysis of the Oxane Ring and Propyl Substituent

The oxane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. Conformational analysis using quantum chemical calculations can determine the preferred orientation of the N-propylamine substituent, whether it is in an axial or equatorial position. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric hindrance, and a similar preference is expected for the oxane ring.

Spectroscopic Property Predictions (e.g., NMR, IR, MS theoretical spectra)

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for structure verification.

Theoretical NMR Spectra:

¹H NMR: Predictions for the proton NMR spectrum would show distinct signals for the protons on the propyl chain and the oxane ring. The protons on the carbon adjacent to the nitrogen (–CH₂–NH₂⁺–) would be expected to appear at a downfield chemical shift (around 2.3-3.0 ppm) due to the deshielding effect of the nitrogen atom. libretexts.org The terminal methyl group (–CH₃) of the propyl chain would likely appear as a triplet at a more upfield position (around 0.9 ppm). docbrown.info The protons on the oxane ring would have complex splitting patterns due to their different chemical environments.

¹³C NMR: The carbon atoms attached to the nitrogen and oxygen would be deshielded and appear at higher chemical shifts in the predicted ¹³C NMR spectrum, typically in the range of 10-65 ppm for carbons attached to nitrogen. libretexts.org

Theoretical IR Spectra: The predicted infrared (IR) spectrum would show characteristic absorption bands for the functional groups present. vscht.cz

N-H Stretching: For the secondary amine hydrochloride, a broad and strong absorption envelope is expected in the region of 3000 to 2700 cm⁻¹ due to the N-H⁺ stretching vibrations. spectroscopyonline.com

C-H Stretching: Absorptions due to C-H stretching in the propyl group and the oxane ring would appear around 2800-3000 cm⁻¹. docbrown.infowpmucdn.com

C-O Stretching: A strong band corresponding to the C-O-C stretching of the oxane ring would be predicted in the fingerprint region.

N-H Bending: N-H bending vibrations for a secondary amine salt may appear around 1500-1600 cm⁻¹. libretexts.org

Theoretical Mass Spectra: While direct prediction of mass spectra is complex, computational methods can help rationalize fragmentation patterns observed in experimental mass spectrometry. For N-propyloxan-4-amine, common fragmentation pathways would involve cleavage of the C-C bonds in the propyl group and fragmentation of the oxane ring. The nitrogen rule would apply, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal mass. libretexts.org

Molecular Dynamics Simulations of this compound Interactions in Chemical Systems

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent or in the presence of other molecules over time. dovepress.com These simulations provide insights into intermolecular interactions, such as hydrogen bonding between the ammonium group and solvent molecules (e.g., water) or other polar groups. researchgate.net MD studies can also reveal how the molecule diffuses in a medium and how its conformation changes in different environments. kashanu.ac.ir The simulations can be used to calculate thermodynamic properties like the free energy of solvation, which is important for understanding its solubility. mdpi.com

Computational Prediction of Reaction Pathways, Selectivity, and Mechanistic Insights

Computational chemistry can be used to explore potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely reaction pathways and understand the factors that control selectivity. For instance, the reactivity of the amine group or potential reactions involving the oxane ring could be investigated. These studies can provide mechanistic insights that are difficult to obtain through experimental methods alone.

Structure-Activity Relationship (SAR) Studies through Computational Modeling (without reference to biological activity or clinical data)

Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of a molecule with its chemical or physical properties. nih.govresearchgate.net In the context of this compound, and without considering biological activity, SAR can be used to understand how modifications to its structure would affect properties like solubility, lipophilicity (logP), or its interaction with a stationary phase in chromatography. nih.gov

By creating a dataset of related molecules with varying substituents on the oxane ring or different alkyl chains on the amine, quantitative structure-property relationship (QSPR) models can be developed. nih.gov These models use molecular descriptors (e.g., molecular weight, surface area, electronic properties) to predict the properties of new, unsynthesized compounds. nih.gov This allows for the rational design of molecules with desired physicochemical characteristics. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of N-propyloxan-4-amine hydrochloride in synthetic batches?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine and oxane ring structure, and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) to assess purity. Mass spectrometry (MS) can validate molecular weight (e.g., ESI-MS for protonated ions). For salt verification, ion chromatography or titration (e.g., potentiometric chloride determination) is advised .

- Critical Parameters : Ensure solvent compatibility (e.g., DMSO-d₆ for NMR) and column selection (C18 for HPLC). Baseline resolution in HPLC requires optimization of mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) .

Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodology : The amine hydrochloride is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting oxan-4-amine with propyl bromide in anhydrous THF under reflux (60–70°C) with a base (e.g., K₂CO₃) for 12–24 hours. Post-reaction, acidify with HCl (gaseous or concentrated) to precipitate the hydrochloride salt .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, eluent: 9:1 DCM/methanol). Purify via recrystallization (ethanol/water) to remove unreacted propyl bromide or oxane derivatives. Yield improvements (>70%) require strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Guidelines : Store in airtight, light-resistant containers at −20°C to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess thermal and hydrolytic stability. Degradation products (e.g., oxane ring-opening compounds) can be identified via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide hypotheses about the biological activity of this compound?

- Approach : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs) or monoamine transporters. Focus on hydrogen bonding (amine and oxane oxygen) and hydrophobic interactions (propyl chain). Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

- Data Interpretation : Compare docking scores (kcal/mol) with known ligands. A Δ score >2.0 suggests significant binding potential. Cross-reference with SAR studies of structurally similar compounds (e.g., N-phenylpiperidin-4-amine derivatives) .

Q. What experimental strategies resolve contradictory data in studies of this compound’s pharmacokinetic properties?

- Methodology : Use tiered assays:

- In vitro: Microsomal stability assays (human liver microsomes, NADPH cofactor) to assess metabolic liability.

- In situ: Permeability via Caco-2 monolayers (Papp <1×10⁻⁶ cm/s indicates poor absorption).

- In vivo: Rodent PK studies with LC-MS/MS quantification of plasma concentrations (linear range: 1–1000 ng/mL).

Q. How can researchers design assays to evaluate the compound’s potential neuropharmacological effects while minimizing off-target interactions?

- Experimental Design :

- Primary Screen: Functional cAMP or calcium flux assays in transfected HEK293 cells expressing target receptors (e.g., 5-HT₁A, dopamine D₂).

- Selectivity Panel: Test against 50+ GPCRs, ion channels, and kinases (Eurofins Cerep Profile).

- Counter-Screens: Cytotoxicity (MTT assay) and hERG channel inhibition (patch-clamp) to rule out cardiotoxicity .

- Data Validation : EC₅₀/IC₅₀ values should align with docking predictions. A selectivity index >10-fold indicates therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.